molecular formula C19H19NO3 B7343566 (1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid

(1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid

Cat. No. B7343566
M. Wt: 309.4 g/mol
InChI Key: YFMRLCCGSRJKAU-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders.

Mechanism of Action

(1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid acts by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. Inhibition of COX enzymes by this compound leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in both in vitro and in vivo studies. In vitro studies have shown that this compound inhibits the production of prostaglandins by inhibiting the cyclooxygenase (COX) enzymes. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid is a widely used NSAID in both clinical and research settings. Its anti-inflammatory and analgesic properties make it a useful tool in the study of inflammatory diseases such as arthritis. However, as with all NSAIDs, this compound has limitations in its use due to potential side effects and interactions with other drugs.

Future Directions

For the study of (1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid include the development of more selective COX inhibitors with fewer side effects. Additionally, the potential use of this compound in the treatment of other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis should be explored. Finally, the use of this compound in combination with other drugs for the treatment of pain and inflammation should be investigated.

Synthesis Methods

The synthesis of (1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid involves the reaction of 2-ethylbenzoic acid with thionyl chloride to form 2-ethylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form 2-ethyl-4-(phenylamino)benzoic acid. This compound is then cyclized using diazomethane to form this compound.

Scientific Research Applications

(1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. In vitro studies have shown that this compound inhibits the production of prostaglandins by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX enzymes by this compound leads to a reduction in inflammation and pain.

properties

IUPAC Name

(1R,2R)-2-[4-[(2-ethylbenzoyl)amino]phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-12-5-3-4-6-15(12)18(21)20-14-9-7-13(8-10-14)16-11-17(16)19(22)23/h3-10,16-17H,2,11H2,1H3,(H,20,21)(H,22,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMRLCCGSRJKAU-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.